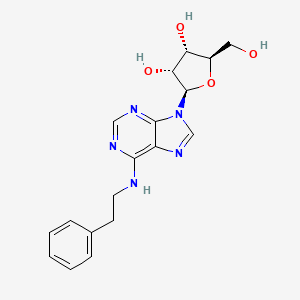
N6-(2-Phenylethyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N6-(2-Phenylethyl)adenosine is a potent adenosine receptors (AR) agonist . The primary targets of this compound are the adenosine receptors, specifically the A1 adenosine receptor in both rats and humans . Adenosine receptors play a crucial role in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by binding to them . This binding action triggers a multitude of physiopathological effects, regulating central nervous, cardiovascular, peripheral, and immune systems .
Biochemical Pathways
The interaction of this compound with adenosine receptors affects several biochemical pathways. The adenosine receptors are G protein-coupled receptors, and their activation can lead to various downstream effects . .
Result of Action
Given its role as an adenosine receptor agonist, it can be inferred that this compound would have significant effects on cellular physiology, potentially influencing neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
生物活性
N6-(2-Phenylethyl)adenosine (also known as MRS5776) is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly its interactions with adenosine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding affinity, agonistic properties, and implications for therapeutic applications.
This compound is characterized by the substitution of a 2-phenylethyl group at the N6 position of the adenosine molecule. This modification significantly influences its interaction with various adenosine receptors (ARs), particularly the A3 subtype. The structure-activity relationship (SAR) studies indicate that the phenylethyl moiety enhances binding affinity and selectivity towards A3ARs compared to other adenosine derivatives .
Receptor Binding Affinity
The binding affinity of this compound for human and rat A3ARs has been extensively studied. In radioligand binding assays, this compound demonstrated a Ki value of approximately 0.024 nM, indicating a high affinity for the A3AR . This is significantly lower than that observed for many other adenosine derivatives, highlighting its potential as a selective A3AR agonist.
| Compound | Ki (nM) | EC50 (nM) | Receptor Type |
|---|---|---|---|
| This compound | 0.024 | 14 | A3AR |
| Cl-IB-MECA | 0.025 | 10 | A3AR |
Functional Assays and Agonistic Properties
In functional assays measuring cyclic AMP (cAMP) accumulation, this compound exhibited potent agonistic activity at A3ARs. It effectively inhibited forskolin-stimulated cAMP production in CHO cells expressing human A3ARs, demonstrating its role in modulating intracellular signaling pathways . The compound's efficacy was further confirmed through concentration-response curves, which indicated that it functions as a full agonist at this receptor subtype.
Therapeutic Implications
The activation of A3ARs by this compound has been associated with several potential therapeutic benefits:
- Cardioprotection : Activation of A3ARs is known to confer protective effects against ischemic injury in cardiac tissues. Studies suggest that this compound may help reduce myocardial damage during ischemic events .
- Anti-cancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, including prostate cancer cells. Its ability to act as an antagonist in some contexts suggests it could play a dual role in cancer therapy by both promoting apoptosis and inhibiting proliferation .
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound:
- Cardioprotection : In vivo studies demonstrated that administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved cardiac function post-reperfusion .
- Cancer Therapy : In vitro assays indicated that this compound reduced cell viability in prostate cancer cell lines with an IC50 value around 14 µM, suggesting its potential as a therapeutic agent in oncology .
特性
CAS番号 |
20125-39-7 |
|---|---|
分子式 |
C18H21N5O4 |
分子量 |
371.4 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21) |
InChIキー |
LGZYEDZSPHLISU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
溶解性 |
>55.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















